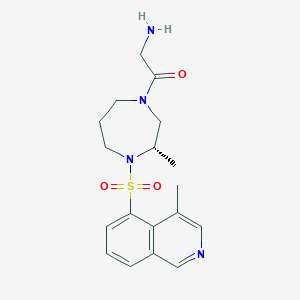

Glycyl H-1152 hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBNQGLZFSHQZ-UTLKBRERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycyl H-1152 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathway and experimental workflows. Its high affinity for ROCKII, coupled with significantly lower activity against a panel of other kinases, establishes this compound as a valuable tool for investigating ROCK-mediated cellular processes and as a potential therapeutic agent.

Introduction

The Rho family of small GTPases and their downstream effectors, the ROCK kinases (ROCKI and ROCKII), are central regulators of a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. The ROCK signaling pathway is often dysregulated in various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the development of specific ROCK inhibitors is of significant interest for both basic research and clinical applications. This compound, a glycyl derivative of H-1152, has emerged as a superior ROCK inhibitor with enhanced selectivity compared to its parent compound and other inhibitors such as Y-27632 and fasudil (HA-1077).[1] This document delineates the molecular mechanism through which this compound exerts its inhibitory effects.

Mechanism of Action: Potent and Selective ROCK Inhibition

This compound functions as a direct inhibitor of ROCK by competing with ATP for binding to the kinase domain. This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that governs cytoskeletal dynamics.

Kinase Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating its remarkable selectivity for ROCKII. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (µM) | Reference |

| ROCKII | 0.0118 | [2][3][4] |

| Aurora A | 2.35 | [2][3][4] |

| CaMKII | 2.57 | [2][3][4] |

| PKG | 3.26 | [2][3][4] |

| PKA | > 10 | [3][4] |

| PKC | > 10 | [3][4] |

Table 1: In vitro IC50 values of this compound against a panel of protein kinases. The data highlights the potent and selective inhibition of ROCKII.

Downstream Signaling Effects

A key downstream substrate of ROCK is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). ROCK-mediated phosphorylation of MARCKS is a critical event in the regulation of cell motility and cytoskeletal organization. Studies have shown that H-1152, the parent compound of Glycyl H-1152, effectively inhibits the phosphorylation of MARCKS at Ser159 in a dose-dependent manner in response to stimulation by the Rho-activator lysophosphatidic acid (LPA).[5] This inhibition of a key downstream effector provides further evidence for the on-target activity of the H-1152 series of compounds in a cellular context.

Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by this compound.

References

- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

- 4. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl H-1152 Hydrochloride: A Technical Guide to a Highly Selective ROCKII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII), a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. As a glycyl derivative of H-1152, it exhibits enhanced selectivity for ROCKII, making it a valuable tool for investigating the specific functions of this kinase and a promising candidate for therapeutic development in various disease contexts. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Data Summary

The inhibitory activity of this compound and its parent compound, H-1152, has been quantified against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values, highlighting the selectivity of these compounds.

Table 1: Inhibitory Activity of this compound [1][2][3]

| Kinase | IC50 (µM) |

| ROCKII | 0.0118 |

| Aurora A | 2.35 |

| CAMKII | 2.57 |

| PKG | 3.26 |

| PKA | > 10 |

| PKC | > 10 |

Table 2: Inhibitory Activity of H-1152 [4][5]

| Kinase | IC50 (µM) | Ki (nM) |

| ROCK2 | 0.012 | 1.6 |

| CaMKII | 0.180 | - |

| PKG | 0.360 | - |

| Aurora A | 0.745 | - |

| PKA | 3.03 | 630 |

| Src | 3.06 | - |

| PKC | 5.68 | 9270 |

| MLCK | 28.3 | 10100 |

| Abl | 7.77 | - |

| EGFR | 50.0 | - |

| MKK4 | 16.9 | - |

| GSK3α | 60.7 | - |

| AMPK | 100 | - |

| p38α | 100 | - |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the ROCKII signaling pathway and the experimental procedures used to assess its inhibition.

Caption: ROCKII Signaling Pathway and Point of Inhibition by Glycyl H-1152.

Caption: General Experimental Workflow for Evaluating Glycyl H-1152.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of this compound against ROCKII. The assay measures the phosphorylation of a ROCKII substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Recombinant active ROCKII enzyme

-

MYPT1-precoated 96-well microplate

-

This compound (and other test compounds)

-

ATP solution

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

Anti-phospho-MYPT1 (Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the Kinase Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control without inhibitor.

-

Reaction Setup: To the wells of the MYPT1-precoated microplate, add the diluted this compound or control solutions.

-

Enzyme Addition: Add the recombinant active ROCKII enzyme to each well.

-

Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for ROCKII.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Stopping the Reaction and Washing: Stop the reaction by flicking out the contents of the wells. Wash the wells three times with Wash Buffer.

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Detection: Add the TMB substrate to each well and incubate in the dark until a color change is observed.

-

Stopping the Detection Reaction: Add the Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based ROCK Inhibition Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of an endogenous ROCK substrate.

Materials:

-

Cell line expressing ROCK (e.g., Panc-1, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MYPT1 and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MYPT1 signal to the total MYPT1 signal and the loading control. Plot the normalized signal against the inhibitor concentration to evaluate the dose-dependent inhibition of ROCK activity in cells.

Conclusion

This compound is a highly selective and potent ROCKII inhibitor with significant potential as a research tool and therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers to explore its biological functions and potential applications. The enhanced selectivity profile of this compound, as demonstrated by the provided quantitative data, allows for more precise dissection of ROCKII-specific signaling pathways. The detailed experimental methodologies provide a practical framework for its in vitro and cell-based characterization, enabling further investigation into its mechanism of action and efficacy.

References

What is the difference between Glycyl H-1152 and H-1152?

An In-depth Technical Guide to Glycyl H-1152 and H-1152

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of Glycyl H-1152 and H-1152, two closely related, potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Both compounds are invaluable tools for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. The primary distinction lies in the enhanced selectivity of Glycyl H-1152 for ROCK over other kinases, a crucial attribute for precise target validation in research and drug development.

Chemical Structure and Physicochemical Properties

The fundamental difference between the two molecules is the addition of a glycyl moiety to the H-1152 structure. This modification significantly influences the compound's selectivity profile while maintaining its high potency against ROCK.

-

H-1152 : A potent, cell-permeable ROCK inhibitor belonging to the isoquinolinesulfonamide class.[1][2]

-

Glycyl H-1152 : A glycyl analog of H-1152, developed to exhibit a more selective inhibition profile for ROCKII.[3][4]

| Property | H-1152 Dihydrochloride | Glycyl H-1152 Dihydrochloride |

| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride | (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride[3] |

| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl[5] | C₁₈H₂₄N₄O₃S·2HCl[3][4] |

| Molecular Weight | 392.34 g/mol [5] | 449.4 g/mol [3][4] |

| CAS Number | 871543-07-6[5] | 913844-45-8[3][4] |

| Solubility | Soluble to 100 mM in water and 50 mM in DMSO[5] | Soluble to 100 mM in water and 50 mM in DMSO[3][4] |

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

Both H-1152 and Glycyl H-1152 are ATP-competitive inhibitors of ROCK kinases (ROCK1 and ROCK2). The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility. Simultaneously, phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC and enhancing contractility. By inhibiting ROCK, H-1152 and Glycyl H-1152 prevent these phosphorylation events, leading to cytoskeletal relaxation and reduced cell contractility.

Comparative Potency and Selectivity

While both compounds are highly potent ROCK inhibitors with nearly identical IC₅₀ values for ROCKII, their selectivity profiles against a panel of other kinases differ significantly. Glycyl H-1152 demonstrates a marked improvement in selectivity, making it a more precise tool for studying ROCK-specific functions.

| Kinase Target | H-1152 IC₅₀ (µM) | Glycyl H-1152 IC₅₀ (µM) | Fold Difference (Selectivity Gain) |

| ROCKII | 0.012 [5][6] | 0.0118 [4][7] | ~1x |

| CaMKII | 0.180[5][6] | 2.57[4][7] | ~14.3x |

| PKG | 0.360[5][6] | 3.26[4][7] | ~9.1x |

| Aurora A | 0.745[5][6] | 2.35[4][7] | ~3.2x |

| PKA | 3.03[5][6] | > 10[4] | > 3.3x |

| PKC | 5.68[5][6] | > 10[4] | > 1.8x |

| MLCK | 28.3[5] | Not Reported | - |

Data compiled from multiple sources.[4][5][6][7]

The data clearly illustrates that the glycyl modification diminishes the inhibitory activity of the compound against off-target kinases like CaMKII and PKG, thereby enhancing its specificity for ROCKII.

Experimental Protocols

Detailed methodologies are crucial for the effective application of these inhibitors. Below are protocols for key experiments used to characterize their activity.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK.

-

Objective : To determine the inhibitory constant (Kᵢ) or IC₅₀ value of a compound against purified ROCK kinase.

-

Materials :

-

Purified active ROCK enzyme.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Substrate peptide (e.g., S6-peptide).

-

[γ-³²P]ATP.

-

H-1152 or Glycyl H-1152 at various concentrations.

-

Phosphocellulose paper and stop buffer (e.g., phosphoric acid).

-

Scintillation counter.

-

-

Procedure :

-

Prepare a reaction mixture containing kinase buffer, purified ROCK enzyme, and the substrate peptide.

-

Add the inhibitor (H-1152 or Glycyl H-1152) at a range of final concentrations to the reaction wells. Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide.

-

Wash the paper extensively with stop buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.[6]

-

Cell-Based ROCK Activity Assay (pMYPT1 ELISA)

This method quantifies ROCK activity within a cellular context by measuring the phosphorylation of its direct substrate, MYPT1.

-

Objective : To assess the potency of inhibitors on cellular ROCK activity.

-

Materials :

-

Procedure :

-

Seed cells in a 96-well plate and grow to desired confluency.

-

Serum-starve the cells if necessary to reduce basal ROCK activity.

-

Pre-incubate the cells with various concentrations of H-1152, Glycyl H-1152, or vehicle control for 1 hour.

-

(Optional) Stimulate the cells with a ROCK activator like LPA to induce a robust signal.[2][12]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells using the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

Perform the ELISA according to the manufacturer's instructions, using the cell lysates as the sample. This typically involves adding lysates to a plate pre-coated with a MYPT1 capture antibody, followed by detection with an anti-phospho-MYPT1 (e.g., Thr696) antibody and a secondary HRP-conjugated antibody.[10][11]

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.[10]

-

Determine the IC₅₀ value by plotting the absorbance against the inhibitor concentration.

-

Summary and Conclusion

The primary distinction between Glycyl H-1152 and H-1152 is not their potency against ROCK, which is virtually identical, but their selectivity.

-

H-1152 is a highly potent, first-generation ROCK inhibitor that serves as an excellent research tool but exhibits some off-target activity against other kinases, particularly CaMKII, PKG, and Aurora A.[5]

-

Glycyl H-1152 is a second-generation analog designed for improved target specificity.[4] The addition of the glycyl group significantly reduces its affinity for several key off-target kinases, making it the superior choice for experiments where precise attribution of an observed effect to ROCK inhibition is critical.[4][7]

For professionals in drug development and academic research, the choice between these two compounds depends on the experimental context. For initial screening or when a less expensive but potent ROCK inhibitor is sufficient, H-1152 is a viable option. However, for target validation, detailed mechanistic studies, or any application where off-target effects could confound results, the enhanced selectivity of Glycyl H-1152 makes it the more rigorous and reliable scientific tool.

References

- 1. adooq.com [adooq.com]

- 2. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

- 4. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 5. H 1152 dihydrochloride | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho関連キナーゼ(ROCK)活性アッセイ This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 12. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinase Selectivity Profile of Glycyl H-1152 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its kinase selectivity profile, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visual representations of the key signaling pathways involved. The information herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound as a research tool and potential therapeutic agent.

Introduction

This compound is a glycyl derivative of H-1152, developed to exhibit improved selectivity as a ROCK inhibitor.[1][2][3] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[4][5] Dysregulation of this pathway is implicated in various pathologies, making ROCK a compelling target for therapeutic intervention. Understanding the precise kinase selectivity profile of inhibitors like this compound is paramount for interpreting experimental results and predicting potential on- and off-target effects in drug development.

Kinase Inhibition Profile: Quantitative Data

This compound demonstrates high potency against ROCKII, with significantly lower activity against a panel of other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against key kinases. This data highlights its selectivity for ROCKII over other kinases such as Aurora A, CAMKII, PKG, PKA, and PKC.[1][3][4]

| Kinase Target | IC50 (µM) |

| ROCKII | 0.0118 |

| Aurora A | 2.35 |

| CAMKII | 2.57 |

| PKG | 3.26 |

| PKA | > 10 |

| PKC | > 10 |

Experimental Protocols

The determination of kinase inhibition profiles relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase assays that can be employed to evaluate the potency and selectivity of compounds like this compound.

In Vitro Radiometric Kinase Assay (Filter Binding Method)

This assay is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Materials:

-

Kinase: Recombinant human ROCKII, Aurora A, CAMKII, etc.

-

Substrate: Specific peptide or protein substrate for each kinase (e.g., S6-peptide for Rho-kinase).

-

Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

-

ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radiolabeled ATP.

-

Reaction Plates: 96-well polypropylene plates.

-

Filter Mats: P81 phosphocellulose filter paper.

-

Wash Buffer: 75 mM phosphoric acid.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions into the assay buffer to achieve the final desired concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the specific kinase, and its substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (final concentration typically at or near the Km for ATP for the specific kinase).

-

Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto the P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the filter mats extensively with 75 mM phosphoric acid to remove any unbound [γ-³²P]ATP.

-

Quantification: Dry the filter mats and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Lanthanide-Based TR-FRET Kinase Assay (Binding Assay)

This is a non-radioactive, homogeneous assay that measures the binding of an inhibitor to the kinase's ATP pocket.

Materials:

-

Kinase: Tagged (e.g., GST- or His-tagged) recombinant kinase.

-

Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor scaffold.

-

Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Inhibitor: this compound.

-

Assay Buffer: Specific to the kinase and assay kit.

-

Microplates: Low-volume 384-well plates.

-

Plate Reader: TR-FRET capable plate reader.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, the kinase-tracer mixture, and the europium-labeled antibody.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. The signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity due to binding to the kinase.

-

Data Analysis: An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Rho/ROCK Signaling Pathway and Point of Inhibition by Glycyl H-1152.

Caption: Simplified Aurora A Signaling Pathway and Off-Target Inhibition.

Caption: Overview of CAMKII Signaling and Off-Target Inhibition.

Caption: General Experimental Workflow for IC50 Determination.

Conclusion

This compound is a highly potent and selective inhibitor of ROCKII. Its well-defined kinase selectivity profile, with significantly lower potency against other kinases such as Aurora A, CAMKII, and PKG, makes it a valuable tool for dissecting the cellular functions of the Rho/ROCK signaling pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize this compound in their studies. As with any kinase inhibitor, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental outcomes and for advancing its potential therapeutic applications.

References

Glycyl H-1152 Hydrochloride: A Technical Guide to Target Validation in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedures required to validate the therapeutic target of Glycyl H-1152 hydrochloride in neuronal cells. This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of neuronal morphology and survival.

Introduction

This compound is a derivative of the ROCK inhibitor H-1152, demonstrating enhanced selectivity for ROCKII.[1][2] The Rho/ROCK signaling pathway plays a critical role in various neuronal processes, including neurite outgrowth, dendritic spine morphology, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated in several neurological disorders, making ROCK an attractive therapeutic target. This guide outlines the essential experimental protocols to rigorously validate the engagement and downstream effects of this compound on its intended target, ROCKII, in a neuronal context.

Data Presentation

Effective target validation relies on robust and quantifiable data. The following tables summarize the key quantitative data for this compound and the expected outcomes from the described experimental protocols.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| ROCKII | 0.0118 |

| Aurora A | 2.35 |

| CAMKII | 2.57 |

| PKG | 3.26 |

| PKA | > 10 |

| PKC | > 10 |

This data highlights the high potency and selectivity of this compound for ROCKII.[1][2]

Table 2: Representative Quantitative Data from Neuronal Target Validation Assays

| Assay | Endpoint Measured | Vehicle Control | Glycyl H-1152 (1 µM) | Expected Outcome |

| Western Blot | p-MLC / Total MLC Ratio | 1.0 | 0.3 | Decreased phosphorylation of Myosin Light Chain |

| Western Blot | p-LIMK / Total LIMK Ratio | 1.0 | 0.4 | Decreased phosphorylation of LIM Kinase |

| Western Blot | p-Cofilin / Total Cofilin Ratio | 1.0 | 0.5 | Decreased phosphorylation of Cofilin |

| Neurite Outgrowth Assay | Average Neurite Length (µm) | 50 | 120 | Significant increase in neurite length |

| RhoA Activation Assay | Relative RhoA-GTP Levels | 1.0 | 1.0 | No direct effect on upstream RhoA activation |

| Cell Viability Assay (MTT) | % Viability | 100% | > 95% | No significant cytotoxicity at effective concentrations |

This table provides expected representative results based on the known mechanism of ROCK inhibitors. Actual results may vary depending on the neuronal cell type and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma (e.g., SH-SY5Y), rat pheochromocytoma (e.g., PC-12), or primary cortical neurons are suitable models.

-

Culture Conditions: Maintain cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2. For differentiation and neurite outgrowth experiments, reduce the serum concentration.

-

Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[1] Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (e.g., DMSO) should be included in all experiments.

Target Engagement: Western Blotting for Phosphorylated Downstream Effectors

This protocol assesses the direct inhibition of ROCKII activity by measuring the phosphorylation status of its key downstream substrates.

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ROCK substrates, such as Myosin Light Chain (p-MLC/Total MLC), LIM Kinase (p-LIMK/Total LIMK), and Cofilin (p-Cofilin/Total Cofilin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Phenotypic Assay: Neurite Outgrowth Analysis

This assay evaluates the functional consequence of ROCK inhibition on neuronal morphology.

-

Cell Plating: Plate neuronal cells at a low density on coverslips or in multi-well plates pre-coated with an adhesion-promoting substrate like poly-L-lysine or laminin.

-

Induction of Differentiation: Induce neurite outgrowth by reducing the serum concentration in the culture medium or by adding a differentiation-inducing agent (e.g., retinoic acid for SH-SY5Y cells).

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Fixation and Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin) using a specific primary antibody followed by a fluorescently labeled secondary antibody.[6][7] Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantitative Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to measure the total neurite length, the number of primary neurites, and the number of branch points per neuron.[8][9][10][11]

Upstream Pathway Analysis: RhoA Activation Assay

This assay confirms that this compound does not directly interfere with the activation of the upstream GTPase, RhoA.

-

Cell Stimulation: Treat neuronal cells with a known RhoA activator (e.g., lysophosphatidic acid - LPA) in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down Assay: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to the active, GTP-bound form of RhoA.[12][13][14]

-

Western Blotting: Elute the bound proteins from the beads and analyze the levels of activated RhoA by Western blotting using a RhoA-specific antibody. Include a sample of the total cell lysate to determine the total RhoA levels.

-

Analysis: Compare the levels of GTP-bound RhoA in the different treatment groups.

Cytotoxicity Assessment: Cell Viability Assay

This assay is crucial to ensure that the observed effects of this compound are not due to cellular toxicity.

-

Cell Plating: Plate neuronal cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the same duration as the primary assays.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will convert the MTT into a purple formazan product.[15][16]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Express the cell viability as a percentage of the vehicle-treated control. Other assays such as LDH release or ATP-based assays can also be used.[17][18]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Rho/ROCK signaling pathway in neuronal cells.

Caption: Experimental workflow for target validation.

Caption: Logical relationship of the validation process.

Conclusion

This technical guide provides a robust framework for the target validation of this compound in neuronal cells. By following these detailed protocols and utilizing the provided visualizations, researchers can systematically confirm the on-target activity of this promising ROCKII inhibitor and elucidate its functional consequences in a neuronal setting. The successful completion of these experiments will provide strong evidence for the therapeutic potential of this compound in neurological disorders characterized by aberrant Rho/ROCK signaling.

References

- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative neurite outgrowth measurement based on image segmentation with topological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell viability assays | Abcam [abcam.com]

- 17. neuroproof.com [neuroproof.com]

- 18. thermofisher.com [thermofisher.com]

The Central Role of Rho-Kinase in Cellular Signaling: A Technical Guide for Researchers

An In-depth Exploration of Rho-Kinase (ROCK) Signaling, Experimental Methodologies, and Therapeutic Targeting for Researchers, Scientists, and Drug Development Professionals.

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, primarily through its control of the actin cytoskeleton.[2] This pathway is integral to cell shape, motility, contraction, adhesion, and gene expression.[3] Consequently, dysregulation of ROCK signaling has been implicated in a wide range of pathologies, including cardiovascular diseases, cancer, and neurological disorders, making it a prime target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the ROCK signaling network, detailed protocols for its investigation, and quantitative data on its modulation.

The Rho-ROCK Signaling Pathway

The activation of ROCK is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK.[6] This interaction relieves the autoinhibitory conformation of ROCK, leading to the activation of its kinase domain.[7] There are two highly homologous isoforms of ROCK: ROCK1 and ROCK2, which share 65% overall amino acid identity and 92% identity in their kinase domains.[8] While often having overlapping functions, some isoform-specific roles have been identified.[8]

Activated ROCK phosphorylates a number of downstream substrates, leading to a cascade of cellular events. Key substrates include:

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase.[8] This leads to an increase in the phosphorylation of MLC.

-

Myosin Light Chain (MLC): Increased phosphorylation of MLC promotes the assembly of actin-myosin filaments and enhances cellular contractility.[8]

-

LIM Kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases.[8] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[8]

-

Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.[8]

The culmination of these phosphorylation events is an increase in cytoskeletal tension, the formation of stress fibers and focal adhesions, and the regulation of cellular morphology and migration.

Figure 1: The Rho-ROCK signaling pathway.

Data Presentation: Quantitative Analysis of ROCK Inhibition

The development of small molecule inhibitors targeting ROCK has been a major focus of research and drug development. These inhibitors are valuable tools for dissecting the roles of ROCK in cellular processes and hold therapeutic promise. The following table summarizes the inhibitory potency (IC50 and Ki values) of several commonly used and clinically relevant ROCK inhibitors.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) | Other Kinase Targets (IC50) |

| Y-27632 | 140-220 | 249-300 | 220 | 300 | PKA (>25 µM), PKC (>25 µM), MLCK (>250 µM)[6][9][10] |

| Fasudil | ~1200 | 158-1900 | 330 | - | PKA (4.58 µM), PKC (12.3 µM), PKG (1.65 µM)[4] |

| Hydroxyfasudil | 730 | 720 | - | - | PKA (37 µM), PKC (>100 µM), MLCK (>100 µM)[11][12] |

| Ripasudil (K-115) | 51 | 19 | - | - | PKACα (2.1 µM), PKC (27 µM), CaMKIIα (0.37 µM)[1][3] |

| Netarsudil (AR-13324) | 1 | 1 | 1 | 1 | Norepinephrine Transporter (NET)[7][13] |

| Belumosudil (KD025) | 24000 | 105 | - | - | -[2] |

| GSK269962A | 1.6 | 4 | - | - | -[14] |

| H-1152 | - | 12 | 1.6 | - | -[14] |

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Rho-Kinase Activity Assay

This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a specific substrate, typically MYPT1, in a cell-free system.

Methodology:

-

Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant MYPT1 substrate.

-

Sample Preparation: Prepare cell or tissue lysates containing ROCK. Purified active ROCK can be used as a positive control.

-

Kinase Reaction:

-

Add diluted ROCK samples or controls to the wells of the substrate-coated plate.

-

Initiate the kinase reaction by adding a kinase reaction buffer containing ATP and MgCl2.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Wash the wells to remove ATP and non-bound components.

-

Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add a chromogenic substrate (e.g., TMB).

-

Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.

-

Specific Activity Calculation:

Specific activity (U/mg) can be calculated using a standard curve generated with a known amount of active ROCK. One unit (U) is typically defined as the amount of enzyme that transfers 1 pmol of phosphate to the substrate per minute.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phospho-LIMK1 (Thr508) Polyclonal Antibody (PA5-36663) [thermofisher.com]

- 6. stemcell.com [stemcell.com]

- 7. medkoo.com [medkoo.com]

- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

An In-depth Technical Guide to the Discovery and Development of Isoquinolinesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of isoquinolinesulfonamide derivatives, a significant class of compounds with broad therapeutic potential. This document details their journey from initial identification as vasodilators to their current prominence as potent protein kinase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into their mechanism of action, structure-activity relationships, and key experimental methodologies.

Introduction: From Vasodilation to Kinase Inhibition

The story of isoquinolinesulfonamide derivatives begins with the synthesis and evaluation of a series of N-(2-aminoethyl)-5-isoquinolinesulfonamides and N-(2-guanidinoethyl)-5-isoquinolinesulfonamides.[1][2] These early investigations, conducted in the late 1980s, identified these compounds as having significant vasodilatory effects, with some derivatives showing potency comparable to the clinically used calcium channel blocker diltiazem.[1][2] The initial therapeutic focus was on cardiovascular applications, with studies demonstrating their ability to increase arterial blood flow in animal models.[1]

A pivotal shift in the understanding of their mechanism of action came with the discovery that these compounds are potent inhibitors of various protein kinases. This finding repositioned isoquinolinesulfonamide derivatives as valuable tools for studying cellular signaling and as promising candidates for drug development in oncology, neurology, and inflammatory diseases. The isoquinoline ring, a privileged scaffold in medicinal chemistry, forms the core of numerous biologically active compounds and has been integral to the design of many clinical and preclinical drugs.[3][4]

Core Compounds and Their Kinase Selectivity

The isoquinolinesulfonamide family encompasses a diverse range of derivatives, with some of the most extensively studied including H-7, H-8, H-89, and Fasudil (HA-1077). These compounds exhibit varying degrees of potency and selectivity against different protein kinases, which has been crucial for their application as research tools and therapeutic agents.

Data Presentation: Inhibitory Potency of Key Isoquinolinesulfonamide Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of prominent isoquinolinesulfonamide derivatives against a panel of key protein kinases. This data provides a quantitative comparison of their potency and selectivity.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference |

| H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) | Protein Kinase C (PKC) | - | 6.0 | [5] |

| Protein Kinase A (PKA) | - | 3.0 | [5] | |

| cGMP-dependent Protein Kinase (PKG) | - | 5.8 | [5] | |

| H-8 (N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide) | Protein Kinase A (PKA) | - | 1.2 | [5] |

| cGMP-dependent Protein Kinase (PKG) | - | 0.48 | [5] | |

| Protein Kinase C (PKC) | - | 15.0 | [5] | |

| H-89 | Protein Kinase A (PKA) | 0.048 | - | [6] |

| S6K1 | 0.08 | - | [6] | |

| Fasudil (HA-1077) | Rho-associated kinase (ROCK) II | 1.9 | - | [7] |

| Protein kinase C-related kinase 2 (PRK2) | 4 | - | [7] | |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | 5 | - | [7] | |

| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b) | 15 | - | [7] |

Mechanism of Action and Signaling Pathways

Isoquinolinesulfonamide derivatives primarily exert their biological effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. This inhibition disrupts the downstream signaling cascades regulated by these kinases, thereby modulating a wide range of cellular processes.

Inhibition of Rho-Kinase (ROCK) by Fasudil

Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] The RhoA/ROCK signaling pathway plays a critical role in regulating smooth muscle contraction, cell migration, and proliferation.[8] By inhibiting ROCK, Fasudil prevents the phosphorylation of myosin light chain (MLC), leading to the relaxation of vascular smooth muscle.[8] This mechanism underlies its clinical use in treating cerebral vasospasm following subarachnoid hemorrhage.[7]

Inhibition of PKA and PKC Signaling

Derivatives such as H-7 and H-8 are potent inhibitors of cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C (PKC).[5] These kinases are central to numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation.

PKA Signaling: PKA is activated by cyclic AMP (cAMP) and plays a crucial role in various cellular processes. Inhibition of PKA by isoquinolinesulfonamide derivatives can affect the phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein), which is involved in cell survival and proliferation.

PKC Signaling: PKC is a family of kinases activated by diacylglycerol (DAG) and calcium. PKC isoforms are involved in diverse cellular functions, including cell cycle control and apoptosis. Inhibition of PKC by compounds like H-7 can disrupt these processes, contributing to their anti-cancer effects.

Synthesis of Isoquinolinesulfonamide Derivatives

The general synthesis of isoquinolinesulfonamide derivatives starts from isoquinoline, which undergoes sulfonation followed by chlorination to yield the key intermediate, isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with a variety of amines or piperazine derivatives to generate a diverse library of isoquinolinesulfonamide compounds.

Key Experimental Protocols

The discovery and development of isoquinolinesulfonamide derivatives rely on a battery of in vitro and in vivo assays to characterize their activity and therapeutic potential.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the synthesized compounds against a panel of protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinolinesulfonamide derivative against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate for the kinase

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Isoquinolinesulfonamide inhibitor (test compound)

-

96-well filter plates or phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer/spectrophotometer

Procedure:

-

Prepare serial dilutions of the isoquinolinesulfonamide inhibitor in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto filter paper).

-

For the radioactive method, wash the filter paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence).

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Objective: To determine the concentration of an isoquinolinesulfonamide derivative that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Isoquinolinesulfonamide inhibitor (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the isoquinolinesulfonamide derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration (Scratch) Assay

This assay is used to evaluate the effect of the compounds on cell migration, a key process in cancer metastasis and wound healing.

Objective: To assess the ability of an isoquinolinesulfonamide derivative to inhibit cell migration.

Materials:

-

Adherent cell line

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Isoquinolinesulfonamide inhibitor (test compound)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the isoquinolinesulfonamide derivative at various concentrations. Include a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure over time for each treatment group compared to the control.

In Vivo Models

Subarachnoid Hemorrhage (SAH)-Induced Cerebral Vasospasm Model: This model is used to evaluate the efficacy of isoquinolinesulfonamide derivatives like Fasudil in preventing or reversing cerebral vasospasm. A common method involves the injection of autologous blood into the cisterna magna of rodents or larger animals like canines or swine.[1][2] The extent of vasospasm is then assessed by measuring the diameter of cerebral arteries using techniques like angiography or post-mortem vessel analysis.[1][2]

Cancer Xenograft Model: To assess the in vivo anti-tumor activity of isoquinolinesulfonamide derivatives, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further analysis such as immunohistochemistry can be performed to assess the drug's effect on biomarkers of proliferation and apoptosis.

Conclusion and Future Directions

Isoquinolinesulfonamide derivatives have evolved from their initial discovery as vasodilators to a versatile class of protein kinase inhibitors with significant therapeutic potential. The pioneering work on compounds like H-7, H-8, and the clinical success of Fasudil have paved the way for the continued exploration of this chemical scaffold. The ability to modulate the activity of key signaling pathways has positioned these compounds as valuable tools in both basic research and clinical applications.

Future research in this field will likely focus on the development of more potent and selective inhibitors targeting specific kinases implicated in various diseases. Structure-based drug design and high-throughput screening will continue to be instrumental in identifying novel derivatives with improved pharmacological profiles. Furthermore, a deeper understanding of the complex signaling networks regulated by these kinases will open up new avenues for combination therapies and personalized medicine. The rich history and proven therapeutic value of isoquinolinesulfonamide derivatives ensure that they will remain an important area of investigation for years to come.

References

- 1. A novel swine model of subarachnoid hemorrhage-induced cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A murine model of subarachnoid hemorrhage-induced cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Biological Activity of Glycyl H-1152 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII). As a glycyl analog of H-1152 dihydrochloride, it exhibits improved selectivity for ROCKII over other kinases, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This technical guide provides a comprehensive overview of the biological activity of Glycyl H-1152 dihydrochloride, including its mechanism of action, in vitro and potential in vivo effects, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of cell biology, oncology, and drug discovery in utilizing this compound for their studies.

Introduction

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders.

Glycyl H-1152 dihydrochloride is a research compound designed for the specific inhibition of ROCKII. Its enhanced selectivity profile compared to its parent compound, H-1152, allows for more precise dissection of ROCKII-specific functions. This guide will delve into the quantitative data available for Glycyl H-1152, provide detailed methodologies for its experimental use, and visualize the key signaling pathways and workflows involved.

Mechanism of Action

Glycyl H-1152 dihydrochloride exerts its biological effects through competitive inhibition of the ATP-binding site of ROCKII. By blocking the catalytic activity of ROCKII, it prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular functions.

Signaling Pathway

The primary signaling pathway affected by Glycyl H-1152 is the RhoA/ROCKII pathway. A simplified representation of this pathway is depicted below.

Caption: The RhoA/ROCKII signaling cascade and its inhibition by Glycyl H-1152.

Quantitative Data

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). Glycyl H-1152 dihydrochloride has been characterized against a panel of kinases, demonstrating its high selectivity for ROCKII.

| Kinase Target | IC50 (µM) | Reference |

| ROCKII | 0.0118 | [1][2] |

| Aurora A | 2.35 | [1] |

| CAMKII | 2.57 | [1] |

| PKG | 3.26 | [1] |

| PKA | > 10 | [1] |

| PKC | > 10 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of Glycyl H-1152 dihydrochloride.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of Glycyl H-1152 against ROCKII. Specific assay formats (e.g., radiometric, fluorescence-based) may require modifications.

Materials:

-

Recombinant active ROCKII enzyme

-

Specific peptide substrate for ROCKII (e.g., a peptide derived from MYPT1)

-

ATP (Adenosine triphosphate)

-

Glycyl H-1152 dihydrochloride

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (dependent on assay format, e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Glycyl H-1152 dihydrochloride in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add assay buffer to each well of a 384-well plate.

-

Add the diluted Glycyl H-1152 or DMSO (vehicle control) to the respective wells.

-

Add the ROCKII enzyme to all wells except for the negative control wells.

-

Add the peptide substrate to all wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for ROCKII.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and measure the kinase activity using the appropriate detection reagent and a plate reader according to the manufacturer's instructions.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all other readings.

-

Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent ROCK inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the Glycyl H-1152 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for determining the IC50 of Glycyl H-1152.

Western Blot Analysis of ROCKII Substrate Phosphorylation

This protocol describes how to assess the effect of Glycyl H-1152 on the phosphorylation of a key ROCKII substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), in cultured cells.

Materials:

-

Cell culture medium, plates, and cells of interest

-

Glycyl H-1152 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of Glycyl H-1152 or DMSO for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MYPT1 and the loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein and loading control.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization in response to Glycyl H-1152 treatment.

Materials:

-

Cells grown on glass coverslips

-

Glycyl H-1152 dihydrochloride

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with Glycyl H-1152 or DMSO for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30 minutes.

-

Staining:

-

Incubate with fluorescently-labeled phalloidin in blocking solution for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Incubate with DAPI for 5 minutes to counterstain the nuclei.

-

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Analyze changes in cell morphology and the organization of actin stress fibers.

Transwell Cell Migration Assay

This assay is used to quantify the effect of Glycyl H-1152 on the migratory capacity of cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cells and culture medium

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Glycyl H-1152 dihydrochloride

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of Glycyl H-1152 or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).

-

Cell Removal, Fixation, and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with crystal violet for 20 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field for each treatment group.

-

Caption: Workflow for a Transwell cell migration assay.

In Vivo Applications (Hypothetical)

While specific in vivo studies utilizing Glycyl H-1152 are limited in the public domain, based on the known roles of ROCKII and data from studies with other ROCK inhibitors like H-1152, it is plausible that Glycyl H-1152 could be investigated in various animal models.

Potential In Vivo Models:

-

Xenograft Tumor Models: To assess the effect of Glycyl H-1152 on tumor growth and metastasis. Tumor volume would be measured over time, and metastatic lesions could be quantified at the end of the study.

-

Models of Cardiovascular Disease: To investigate the role of ROCKII in hypertension, atherosclerosis, or cardiac hypertrophy.

-

Models of Neurological Injury or Disease: To explore the potential of ROCKII inhibition in promoting neuronal regeneration or reducing neuroinflammation.

Typical In Vivo Experiment Workflow:

-

Animal Model Selection and Acclimatization.

-

Compound Formulation and Administration: Glycyl H-1152 would be formulated in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneal, oral).

-

Treatment and Monitoring: Animals would be treated according to a predetermined schedule, and their health and disease progression would be monitored.

-

Endpoint Analysis: At the end of the study, tissues would be collected for various analyses, such as histology, immunohistochemistry, and western blotting, to assess the in vivo target engagement and therapeutic efficacy.

Conclusion

Glycyl H-1152 dihydrochloride is a valuable research tool for the specific inhibition of ROCKII. Its high potency and selectivity enable detailed investigations into the multifaceted roles of the ROCKII signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results. Further research, particularly in in vivo settings, will be essential to fully elucidate the therapeutic potential of targeting ROCKII with Glycyl H-1152.

References

A Technical Guide to Glycyl H-1152 Hydrochloride for Cytoskeleton Dynamics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and intricate network of filaments crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport. Its regulation is paramount for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A key regulatory hub for the actin cytoskeleton is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Glycyl H-1152 hydrochloride has emerged as a potent and selective inhibitor of ROCK, making it an invaluable tool for dissecting the molecular mechanisms governing cytoskeleton dynamics. This guide provides an in-depth overview of Glycyl H-1152, its mechanism of action, quantitative data, and detailed protocols for its application in cytoskeleton research.

Mechanism of Action: Targeting the Rho/ROCK Pathway